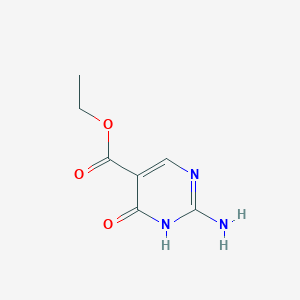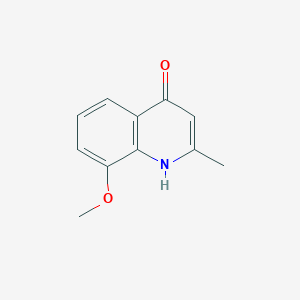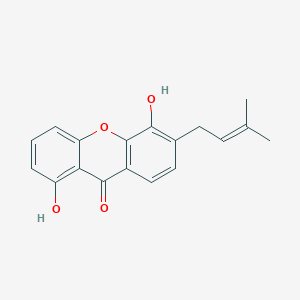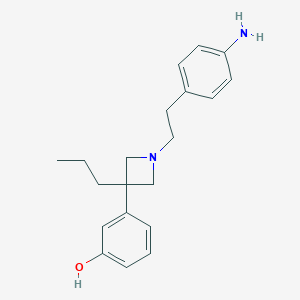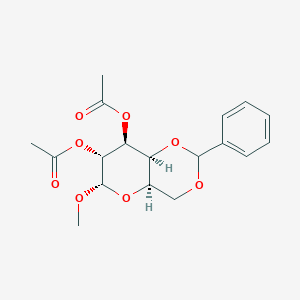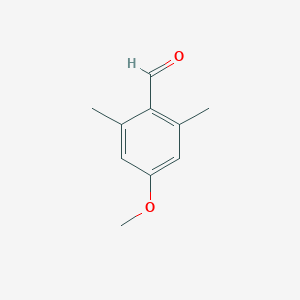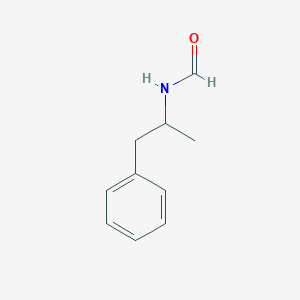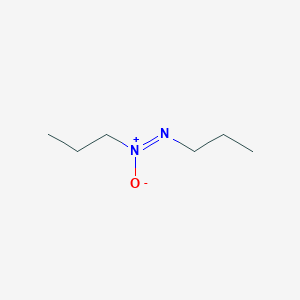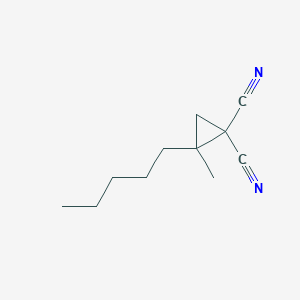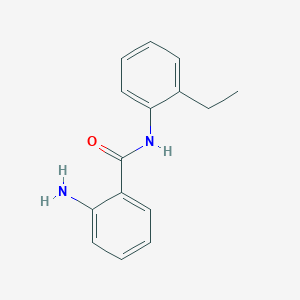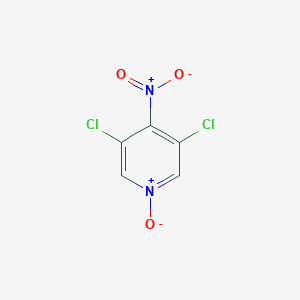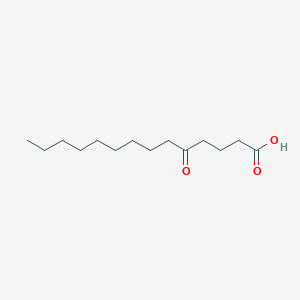![molecular formula C14H14N4OS B096642 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one CAS No. 15886-49-4](/img/structure/B96642.png)
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one, also known as Methylene Blue, is a heterocyclic aromatic compound that has been used in various scientific research applications. Its unique chemical structure and properties have made it a popular choice for many researchers in the field of biochemistry and pharmacology. In
作用机制
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue acts as an electron acceptor in the mitochondrial electron transport chain, where it can accept electrons from NADH and FADH2. This results in the generation of an electrochemical gradient that is used to produce ATP. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue also has the ability to cross the blood-brain barrier and act as a monoamine oxidase inhibitor, which can increase the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function and increase ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been shown to have neuroprotective effects, where it can protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties, where it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in lab experiments is its ability to act as an electron acceptor in the mitochondrial electron transport chain. This makes it a useful tool for studying mitochondrial function and ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is also relatively cheap and easy to obtain, making it a popular choice for many researchers. However, one of the limitations of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is its potential toxicity at high concentrations. It is important to use 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in a controlled manner to avoid any adverse effects.
未来方向
There are many potential future directions for 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have neuroprotective effects and could potentially be used to slow the progression of these diseases. Another area of interest is its potential use in cancer therapy. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties and could potentially be used in combination with other drugs to improve cancer treatment outcomes. Overall, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is a promising compound that has many potential applications in scientific research.
合成方法
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue can be synthesized using various methods, including reduction of 3,7-diamino-5-phenothiazinium chloride, oxidation of 3,7-diamino-5-methylphenothiazinium chloride, and oxidation of 3,7-diamino-5-phenoxazine chloride. The most commonly used method for synthesizing 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is the reduction of 3,7-diamino-5-phenothiazinium chloride using sodium dithionite.
科学研究应用
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been extensively used in scientific research for its various applications. It has been used as a staining agent for biological tissues, as well as a redox indicator in chemical reactions. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been used in photodynamic therapy, where it is used to generate singlet oxygen to kill cancer cells. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been used as an electron acceptor in mitochondrial electron transport chain experiments.
属性
CAS 编号 |
15886-49-4 |
|---|---|
产品名称 |
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one |
分子式 |
C14H14N4OS |
分子量 |
286.35 g/mol |
IUPAC 名称 |
3,7,8,10-tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
InChI 键 |
JHKJALFSUJCKQN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





